3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
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Overview
Description
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound that features a chromenone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the phenol group using ethyl chloroformate in the presence of a base such as pyridine.
Attachment of the Fluorobenzoate Group: The final step involves the coupling of the chromenone derivative with 4-fluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving fluorinated compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoic acid: A simpler fluorinated benzoic acid derivative.
Ethyl 4-fluorobenzoate: A related ester with a similar fluorobenzoate group.
Chromenone derivatives: Compounds with a similar chromenone core but different substituents.
Uniqueness
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[7-(4-fluorobenzoyl)oxy-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FO7/c1-2-30-24(28)15-5-9-18(10-6-15)32-22-14-31-21-13-19(11-12-20(21)23(22)27)33-25(29)16-3-7-17(26)8-4-16/h3-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDAPONERKYECC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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